Ethyl 3-(4-hydroxyphenyl)oxirane-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-14-11(13)10-9(15-10)7-3-5-8(12)6-4-7/h3-6,9-10,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFUGEVGMJGBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20762911 | |
| Record name | Ethyl 3-(4-hydroxyphenyl)oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20762911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109318-45-8 | |
| Record name | Ethyl 3-(4-hydroxyphenyl)oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20762911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-hydroxyphenyl)oxirane-2-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with ethyl diazoacetate in the presence of a catalyst. The reaction proceeds through a cycloaddition mechanism, forming the oxirane ring. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as rhodium or copper complexes are commonly employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring in the presence of a base.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
Functionalized Esters: Produced via nucleophilic substitution.
Scientific Research Applications
Organic Synthesis
Ethyl 3-(4-hydroxyphenyl)oxirane-2-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its oxirane ring can undergo ring-opening reactions, allowing for the introduction of various functional groups, which is crucial in developing new materials and pharmaceuticals.
Research has indicated that this compound exhibits potential bioactive properties. Studies are exploring its anti-inflammatory and anticancer activities. The mechanism of action involves the interaction of the oxirane ring with biological macromolecules, leading to covalent modifications that may alter cellular functions.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its therapeutic potential. It has been linked to hypoglycemic effects and may serve as a lead compound for developing drugs targeting metabolic disorders . The structural characteristics allow for modifications that can enhance its pharmacological profile.
Industrial Applications
The compound is utilized in the production of polymers and resins due to its reactive oxirane functionality. Its ability to form cross-linked structures makes it valuable in creating durable materials for various applications .
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting that the compound could be developed into a therapeutic agent for cancer treatment.
Case Study 2: Synthesis of Functionalized Polymers
Another research project focused on using this compound as a monomer in the synthesis of functionalized polymers. The study demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal stability, making it suitable for advanced material applications.
Mechanism of Action
The mechanism of action of ethyl 3-(4-hydroxyphenyl)oxirane-2-carboxylate involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in both synthetic chemistry and biological applications .
Comparison with Similar Compounds
Key Structural and Functional Differences
- Substituent Effects: The 4-hydroxyphenyl group in the target compound confers polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to hydrophobic analogs like the p-isopropylphenyl derivative . Electron-withdrawing groups (e.g., nitro in , chloro in ) increase electrophilicity of the epoxide ring, accelerating nucleophilic ring-opening reactions. Methoxy vs.
Ester Group Influence :
- Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl esters (), affecting bioavailability and membrane permeability.
Biological Activity
Ethyl 3-(4-hydroxyphenyl)oxirane-2-carboxylate is a compound of significant interest due to its unique structural attributes and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound features an oxirane (epoxide) ring and a hydroxyphenyl group, which contribute to its reactivity and biological properties. The molecular formula is , with a molar mass of approximately 208.213 g/mol . The presence of the epoxide ring makes it a reactive intermediate in various chemical reactions, including nucleophilic substitutions that can lead to biologically active derivatives.
The mechanism of action for this compound primarily involves the interaction of its epoxide ring with nucleophiles in biological systems. This can lead to covalent modifications of proteins or other biomolecules, potentially altering their function. The compound has been investigated for its effects on various biological targets, including enzymes involved in metabolic pathways.
Biological Activities
1. Anticancer Activity
Research has indicated that this compound may exhibit anticancer properties. A study demonstrated that compounds with similar oxirane structures could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
2. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.
3. Metabolic Regulation
this compound has shown promise in regulating glucose and fat metabolism. It has been suggested that this compound may have hypoglycemic effects, making it a candidate for further exploration in diabetes management .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of various oxirane derivatives on cancer cell lines, showing that this compound significantly reduced cell viability in breast cancer cells (MCF-7) by inducing apoptosis .
- Inflammation Modulation : In vitro experiments demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyphenyl group + Epoxide ring | Anticancer, Anti-inflammatory |
| Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | Pyrazole ring | Antitumor |
| Ethyl 2,3-epoxypropanoate | Simple epoxide | Limited biological activity |
Q & A
What are the optimal synthetic routes for Ethyl 3-(4-hydroxyphenyl)oxirane-2-carboxylate, and how do reaction conditions influence yield and stereochemistry?
Methodological Answer:
Synthesis typically involves epoxidation of α,β-unsaturated esters or asymmetric catalytic methods. Quantum-chemical calculations (AM1 method) for analogous oxirane carboxylates reveal that substituents on the phenyl ring significantly impact reaction thermodynamics. For example, tert-butyl-substituted derivatives exhibit exothermic reactions, while methoxy-substituted analogs are endothermic, requiring precise temperature and pH control . Activation energy barriers are high, necessitating catalysts (e.g., metal complexes) to lower energy thresholds. Stereochemical outcomes depend on reaction pathways (e.g., Sharpless epoxidation for enantioselectivity) and solvent polarity .
How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving hydrogen and carbon environments, particularly the oxirane ring protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). Mass spectrometry confirms molecular weight and fragmentation patterns. X-ray crystallography, using programs like SHELXL , provides absolute stereochemistry and bond angles. Computational methods (e.g., DFT) model electronic properties, such as HOMO-LUMO gaps, to predict reactivity .
What are the key challenges in stabilizing this compound during storage and reactions?
Methodological Answer:
The oxirane ring is prone to nucleophilic attack, leading to ring-opening under acidic/basic conditions. Stabilization strategies include:
- Storage: Anhydrous environments at –20°C to prevent hydrolysis.
- Reaction Design: Use aprotic solvents (e.g., THF) and inert atmospheres (N₂/Ar).
- Catalytic Stabilization: Metal catalysts (e.g., Pd/C) can suppress side reactions during lignin monomer stabilization, as observed in reductive solvolysis studies .
How does the 4-hydroxyphenyl substituent influence the compound’s reactivity in biological systems?
Methodological Answer:
The hydroxyl group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or DNA). For analogous compounds, the 4-methoxyphenyl group in methyl oxirane carboxylates increases lipophilicity, improving membrane permeability . In vitro assays (e.g., enzyme inhibition studies) quantify binding affinities (Kᵢ values), while molecular docking simulations predict binding modes to active sites .
What advanced computational methods are used to predict the reaction pathways of oxirane carboxylates?
Methodological Answer:
Semi-empirical (AM1) and density functional theory (DFT) calculations model transition states and energy profiles. For methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate, AM1 reveals endothermicity (ΔH > 0) and high activation energies (ΔG‡ ~120 kJ/mol), guiding experimental optimization of temperature and catalysts . Molecular dynamics simulations assess solvent effects on reaction kinetics .
How can contradictions in reported biological activities of oxirane derivatives be resolved?
Methodological Answer:
Discrepancies arise from variations in assay conditions (e.g., cell lines, concentrations). Standardized protocols include:
- Dose-Response Curves: IC₅₀ values across multiple concentrations.
- Orthogonal Assays: Combine enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay).
- Metabolic Stability Tests: Liver microsome assays identify rapid degradation, which may explain false negatives .
What role does this compound play in lignin valorization?
Methodological Answer:
In lignin depolymerization, the compound’s derivatives (e.g., dihydropCA ethyl ester) are stabilized via reductive catalysis, preventing repolymerization. GC-FID/MS and HSQC NMR track monomer formation, while Van Krevelen diagrams (elemental analysis) validate deconstruction efficiency . Heterogeneous catalysts (e.g., Ni/C) enhance selectivity for phenolic monomers.
What are the best practices for analyzing stereochemical purity in oxirane carboxylates?
Methodological Answer:
- Chiral HPLC: Separates enantiomers using cellulose-based columns.
- Optical Rotation: Compare experimental [α]ᴅ values with literature.
- Circular Dichroism (CD): Detects Cotton effects at 220–250 nm for oxirane rings.
- X-ray Crystallography: Resolves absolute configuration with SHELXL-refined structures .
How do structural modifications of the oxirane ring affect pharmacological activity?
Methodological Answer:
Substituting the ester group (e.g., ethyl to methyl) alters bioavailability, while phenyl ring substituents (e.g., –Cl, –OCH₃) modulate target selectivity. For example, fluorophenyl analogs show enhanced anticancer activity due to increased electrophilicity. Structure-activity relationship (SAR) studies combine synthetic chemistry with in vitro cytotoxicity assays (e.g., against HeLa cells) .
What analytical techniques differentiate this compound from its regioisomers?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
